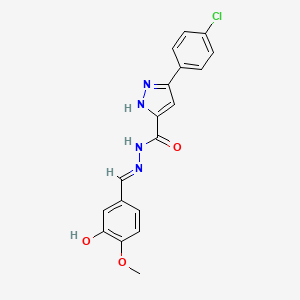

![molecular formula C19H29N7O B5510434 N,N-二甲基-1-{4-甲基-5-[1-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基羰基)哌啶-3-基]-4H-1,2,4-三唑-3-基}甲胺](/img/structure/B5510434.png)

N,N-二甲基-1-{4-甲基-5-[1-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基羰基)哌啶-3-基]-4H-1,2,4-三唑-3-基}甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is of interest due to its intricate structure which suggests potential for a wide range of chemical interactions and biological activities. Its study can contribute to various fields of chemistry and pharmacology, focusing on the understanding of its synthesis, molecular structure, and reactive properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve the complex molecular architecture seen in this compound. Techniques such as ring closure reactions, nucleophilic substitution, and condensation reactions are typically employed. For instance, the synthesis of similar heterocyclic compounds has been achieved through reactions involving dimethyl acetylenedicarboxylate or oxidative cyclization using iodobenzene diacetate under mild conditions, showcasing the complexity and creativity required in organic synthesis (Sako et al., 2000).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are used to elucidate the arrangement of atoms within the molecule. For example, the crystal structure of similar compounds reveals how pyrazole, pyridine, and pyran rings can be almost coplanar, influencing the molecule's electronic properties and reactivity (Ganapathy et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactivity can be explored through its participation in various chemical reactions. These may include cyclocondensation reactions, which have been observed in related structures, leading to the formation of new cyclic systems or the introduction of functional groups enhancing the molecule's reactivity and potential biological activity (Desenko et al., 1998).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are directly influenced by the molecular structure. For instance, modifications at certain positions on similar molecules can significantly affect their water solubility and stability at physiological pH, which is critical for potential pharmacological applications (Baraldi et al., 2012).

Chemical Properties Analysis

The electronic structure and distribution of electrons within the molecule dictate its chemical properties. Studies such as quantum chemical calculations provide insights into the molecule's reactivity, stability, and interactions with biological targets. For example, analysis through methods like DFT helps in understanding the compound's electronic properties, aiding in the prediction of its reactivity and potential biological activity (Halim & Ibrahim, 2022).

科学研究应用

环缩合应用

已经研究了与N,N-二甲基-1-{4-甲基-5-[1-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基羰基)哌啶-3-基]-4H-1,2,4-三唑-3-基}甲胺在结构上相关的化合物的环缩合反应。例如,Desenko 等人(1998 年)研究了 6-乙酰-4,7-二氢-5-甲基-7-苯基[1,2,4]三唑并[1,5-a]嘧啶与羟胺和肼的环缩合,导致各种四氢化合物并展示了复杂杂环合成的潜力(Desenko, S., Komykhov, S. A., Orlov, V., & Meier, H., 1998).

新型类似物的合成

已经使用类似的化合物研究了新型鸟嘌呤类似物的产生。Ehler 等人(1977 年)使用二甲基 α-乙氧甲基亚甲基二乙二酸酯和肼合成了 6-氨基吡唑并[4,3-c]吡啶-4(5H)-酮,这是一种新的鸟嘌呤类似物(Ehler, K. W., Robins, R. K., & Meyer, R. B., 1977).

磁共振研究

同一化学家族的化合物已用于磁共振研究。Armarego 等人(1971 年)研究了三(二叔丁酰甲烷)铕诱导的 π 缺陷氮杂环中质子共振的位移,从而深入了解了这些杂环的行为(Armarego, W., Batterham, T., & Kershaw, J. R., 1971).

开环反应

Jones 和 Phipps (1976) 探索了在叔胺的影响下 4,5,6,7-四氢-4-氧代异噁唑并[2,3-a]吡啶盐的开环反应。这项研究有助于了解与所讨论化合物类似的化合物的反应性和潜在应用(Jones, G., & Phipps, J. R., 1976).

1,3-偶极环加成和生物活性

Zaki 等人(2016 年)研究了 1,3-偶极环加成的区域选择性和各种异噁唑啉、吡咯并[3,4-d]异噁唑-4,6-二酮和其他相关化合物的抗菌活性,展示了这些结构的多样生物活性(Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).

取代哌啶的合成

Katritzky 等人(1999 年)合成了取代哌啶,这一过程与所讨论化合物的结构相关。他们的研究说明了这些化合物在合成不同分子结构方面的多功能性(Katritzky, A., Luo, Z., & Cui, X., 1999).

配体结合研究

Rowley 等人(1997 年)对 4-杂环哌啶作为人多巴胺 D4 受体的配体进行的研究表明,类似化合物在受体结合研究中具有潜力,这可能与制药应用相关(Rowley, M., et al., 1997).

属性

IUPAC Name |

[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O/c1-23(2)13-17-21-22-18(24(17)3)14-7-6-9-25(12-14)19(27)15-11-20-26-10-5-4-8-16(15)26/h11,14H,4-10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGGNGIUYOQXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCCN(C2)C(=O)C3=C4CCCCN4N=C3)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)

![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)